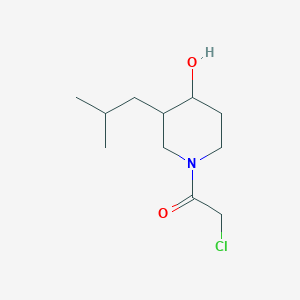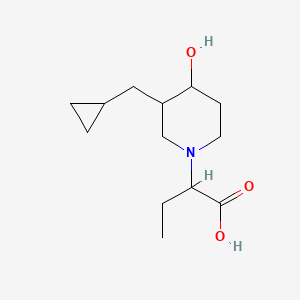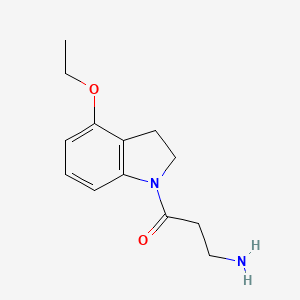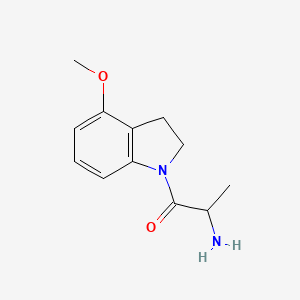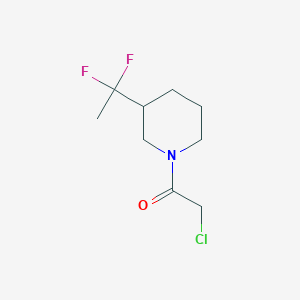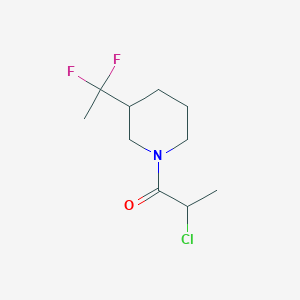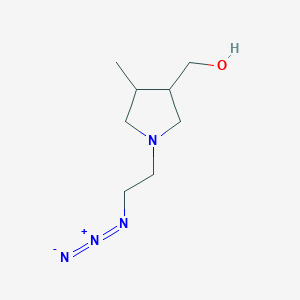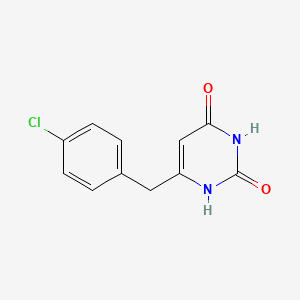
6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione
説明
“6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine . Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research . Different analogs of pyrimidines have wide biological activities and therapeutic applications .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . In one study, a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives .
Molecular Structure Analysis
The molecular formula of “6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” is C11H10ClN3O2, with an average mass of 251.669 Da .
Chemical Reactions Analysis
In one study, acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines resulted in compounds with antitubercular activity .
Physical And Chemical Properties Analysis
The compound “6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione” appears as a yellow powder with a melting point of 190–191 °C .
科学的研究の応用
Synthesis Techniques and Derivatives A significant portion of research on 6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione focuses on the development of novel synthesis techniques and the creation of derivatives with potential applications in various fields. For example, efficient methods have been reported for synthesizing pyrimido[4,5-d]pyrimidine-2,4-diones through one-pot reactions, highlighting the compound's versatility in organic synthesis (Bazgir et al., 2008). Similarly, studies on the facile construction of substituted pyrimido[4,5-d]pyrimidones demonstrate the compound's adaptability in generating diverse heterocyclic structures (Hamama et al., 2012).
Heterocyclic Derivatives and Their Properties Research has also focused on the synthesis of heterocyclic derivatives of 6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione, exploring their structural, spectral, and computational aspects. For instance, the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has been reported, with detailed analysis of their electronic structures through spectral techniques and computational studies (Ashraf et al., 2019).
Biopharmaceutical Properties The structural diversity of [2,3-d]pyrimidine-2,4(1H,3H)-diones has been shown to result in significant variation in biopharmaceutical properties, including solubility, permeability, and in vitro-predicted human in vivo intrinsic clearance values, indicating the potential for medical applications (Jatczak et al., 2014).
Molecular Structure and Interactions Studies on the molecular structure and interactions, such as those examining the crystal structure of 1,3-bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, provide insights into the compound's potential for further chemical modifications and applications (Li et al., 2010).
Chemotherapeutic Potential Moreover, derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been suggested to have potential chemotherapeutic use, indicating the compound's relevance in the development of new therapeutic agents (Snieckus & Guimarães, 2014).
将来の方向性
The development of new heterocyclic compounds as biologically active agents with wide therapeutic implications is necessary due to the occurrence of microorganism’s resistance to currently used drugs and the constant outbreaks of recent infectious diseases . The design of effective pyrimidine-based drugs with a beneficial role in fighting diseases is more impressive . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
特性
IUPAC Name |
6-[(4-chlorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-3-1-7(2-4-8)5-9-6-10(15)14-11(16)13-9/h1-4,6H,5H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKJMQAHFVKJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480987.png)
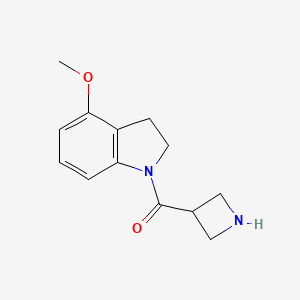
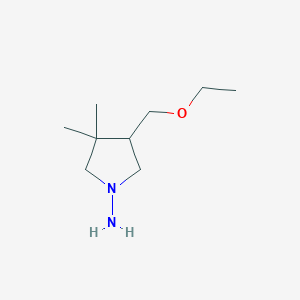
![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1480994.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1480995.png)
![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1480997.png)
